molecular formula C11H14O5 B1610640 3-(3,5-Dimethoxyphenoxy)propanoic acid CAS No. 854678-45-8

3-(3,5-Dimethoxyphenoxy)propanoic acid

Cat. No. B1610640
M. Wt: 226.23 g/mol
InChI Key: RWIPANMPPLQSDB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenoxy)propanoic acid , also known by its chemical formula C₁₁H₁₄O₄ , is a compound belonging to the class of phenylpropanoic acids . Its molecular mass is approximately 210.23 Da . The compound’s structure consists of a benzene ring conjugated to a propanoic acid moiety .

Scientific Research Applications

Synthesis and Mass Spectrometric Studies

3,5-Dimethoxyhomophthalic acid, derived from 3-(3,5-Dimethoxyphenoxy)propanoic acid, has been synthesized and characterized. The biological evaluation of this compound and related synthesized compounds, including naturally occurring biologically active isocoumarins, has been explored in detail (Qadeer, Nasim, & Fan, 2007).

Asymmetric Hydrogenation Studies

(S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, prepared from a derivative of 3-(3,5-Dimethoxyphenoxy)propanoic acid, has been used in asymmetric hydrogenation studies. This research contributes to the development of chiral phosphine ligands and the optimization of conditions for the preparation of enantiomerically pure amino acids (O'reilly, Derwin, & Lin, 1990).

Solid-Phase Synthesis Applications

4-Formyl-3,5-dimethoxyphenol, a derivative of 3-(3,5-Dimethoxyphenoxy)propanoic acid, is a key intermediate for the preparation of BAL linkers and resins utilized in solid-phase synthesis of peptides and non-peptides (Jin, Graybill, Wang, Davis, & Moore, 2001).

Antioxidant Activity Studies

Research has been conducted on the synthesis of new compounds including (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, derived from 3-(3,5-Dimethoxyphenoxy)propanoic acid, to evaluate their antioxidant activity. This study focuses on developing preparative methods for these compounds and investigating their physical-chemical properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Water-Soluble Resin Synthesis

A study on the synthesis of a water-soluble resin with tertiary amine oxide substituents in the side chain, utilizing 3-(dimethylamino)propanoic acid, a related compound to 3-(3,5-Dimethoxyphenoxy)propanoic acid, has been conducted. This research is significant for applications in thermal laser imaging (An, Yu, Pu, & Li, 2015).

Chiral Stationary Phases Development

Research on chiral stationary phases using derivatives of D-tartrates, including 3-(3,5-Dimethoxyphenoxy)propanoic acid, demonstrates enhanced enantioseparation abilities. This study contributes to the field of chromatographic separationtechniques (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Organotin Complex Synthesis

Research involving the synthesis of polymeric, molecular, and ionic organotin complexes with hypoxanthine and adenine, using derivatives of 3-(3,5-Dimethoxyphenoxy)propanoic acid, has been conducted. This work contributes to the understanding of supramolecular structures and interactions in organotin complexes (Kundu, Mohapatra, Mohapatra, Verma, & Chandrasekhar, 2015).

Benzofuro(2,3-c)pyrazol-3(1H)-ones Synthesis

A study focused on the synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid, a compound related to 3-(3,5-Dimethoxyphenoxy)propanoic acid, highlights its potential in the development of new pharmaceutical compounds (Hogale, Shirke, & Kharade, 1995).

Ortho-Functionalization Studies

A study on the ortho-functionalization of substituted toluenes using N,N-dimethylbenzylamines, related to 3-(3,5-Dimethoxyphenoxy)propanoic acid, has been carried out. This research is significant for understanding the electrophilic attack mechanisms in catalytic transformations (Cai, Fu, Li, Wan, & Shi, 2007).

Natural Ester Synthesis and Evaluation

The synthesis and biological evaluation of a natural ester, derived from 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a compound related to 3-(3,5-Dimethoxyphenoxy)propanoic acid, have been studied. This research contributes to understanding the structure-activity relationship of this type of ester (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

Solid-Phase Synthesis Comparative Study

A comparative study of reductive amination reaction on linkers derived from 3-(3,5-Dimethoxyphenoxy)propanoic acid for solid-phase synthesis has been conducted, contributing to the optimization of synthesis methods in this field (Bui, Bray, Pham, Campbell, Ercole, Rasoul, & Maeji, 2004).

Polybenzoxazine Elaboration

Research on using 3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-(3,5-Dimethoxyphenoxy)propanoic acid, for the elaboration of polybenzoxazine demonstrates its potential as a renewable building block in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

properties

IUPAC Name

3-(3,5-dimethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-5-9(15-2)7-10(6-8)16-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPANMPPLQSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535491
Record name 3-(3,5-Dimethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenoxy)propanoic acid

CAS RN

854678-45-8
Record name 3-(3,5-Dimethoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Schwikkard, H Whitmore, K Sishtla… - Journal of natural …, 2019 - ACS Publications
Excessive blood vessel formation in the eye is implicated in wet age-related macular degeneration, proliferative diabetic retinopathy, neovascular glaucoma, and retinopathy of …
Number of citations: 18 pubs.acs.org
MM Shaikh, HG Kruger, P Smith… - SYNTHESIS AND …, 2011 - ukzn-dspace.ukzn.ac.za
The Hyacinthaceae family is one of the most important plant families across the eastern seaboard. The (R)-enantiomer of a homoisoflavanone with anti-inflammatory activity was …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
MM Shaikha, HG Krugera, P Smithc… - SYNTHESIS AND …, 2011 - ukzn-dspace.ukzn.ac.za
A series of seven homoisoflavanone analogues 4a-g were synthesized from the corresponding substituted phenols via 4-chromanone in three steps. The structures were elucidated …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
MM Shaikh, HG Kruger, J Bodenstein… - Natural Product …, 2012 - Taylor & Francis
Four homoisoflavanones of the 3-benzylidene-4-chromanone type, some of which were previously isolated from Caesalpinia pulcherrima, were synthesised to determine their anti-…
Number of citations: 19 www.tandfonline.com
MM Shaikh, HG Kruger, J Bodenstein… - SYNTHESIS AND …, 2011 - ukzn-dspace.ukzn.ac.za
Aims of study: The aims of this study were to synthesize four homoisoflavanones (compounds 4a-d) of the 3-benzylidene-4-chromanone type, some of which were previously isolated …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
MM Shaikh, HG Kruger, P Smith, J Bodenstein… - journal of pharmacy …, 2013 - Elsevier
The Hyacinthaceae family is one of the most important plant families across the eastern seaboard of Africa. The (R)-5 enantiomer of a homoisoflavanone with anti-inflammatory activity …
Number of citations: 5 www.sciencedirect.com

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